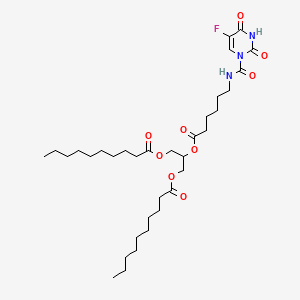

1,3-Didecanoyl-2-(6-(5-fluorouracil-1-yl)carbonylamino)glyceride

説明

1,3-Didecanoyl-2-(6-(5-fluorouracil-1-yl)carbonylamino)glyceride is a synthetic glyceride derivative that has garnered significant attention in the field of medical research due to its potential therapeutic applications. This compound is characterized by the presence of two decanoyl groups and a 5-fluorouracil moiety attached to a glyceride backbone, making it a unique molecule with promising properties.

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 1,3-Didecanoyl-2-(6-(5-fluorouracil-1-yl)carbonylamino)glyceride typically involves the esterification of glycerol with decanoic acid, followed by the introduction of the 5-fluorouracil moiety through a series of coupling reactions. The reaction conditions often require the use of catalysts such as dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) to facilitate the formation of ester bonds.

Industrial Production Methods

Industrial production of this compound may involve large-scale esterification processes, utilizing continuous flow reactors to ensure efficient and consistent production. The use of advanced purification techniques such as high-performance liquid chromatography (HPLC) is essential to obtain the compound in high purity.

化学反応の分析

Types of Reactions

1,3-Didecanoyl-2-(6-(5-fluorouracil-1-yl)carbonylamino)glyceride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.

Reduction: Reduction reactions can be employed to modify the fluorouracil moiety, potentially altering its biological activity.

Substitution: Nucleophilic substitution reactions can occur at the fluorouracil moiety, leading to the formation of different analogs.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines and thiols. Reaction conditions typically involve controlled temperatures and pH to ensure selective and efficient transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while nucleophilic substitution can produce a variety of fluorouracil analogs with different functional groups.

科学的研究の応用

Anticancer Activity

1,3-Didecanoyl-2-(6-(5-fluorouracil-1-yl)carbonylamino)glyceride has shown promising anticancer activity through several mechanisms:

- Enhanced Delivery : The glyceride structure may facilitate better delivery of 5-fluorouracil to tumor cells, potentially increasing its bioavailability and therapeutic index.

- Synergistic Effects : Studies indicate that compounds incorporating 5-fluorouracil can enhance its cytotoxic effects when used in combination with other chemotherapeutics or targeted therapies . For example, the combination of 5-fluorouracil with other agents has been shown to improve survival rates in animal models of colon cancer .

Case Studies

Several studies have explored the efficacy of this compound and similar derivatives:

- In Vivo Studies : Research on animal models has demonstrated that the administration of 5-fluorouracil derivatives can lead to reduced tumor growth rates compared to standard treatments. In particular, studies involving colon cancer models showed significant tumor regression when treated with combinations including 5-fluorouracil derivatives .

- Mechanistic Insights : Investigations into the pharmacodynamics of this compound revealed that it may induce apoptosis through pathways involving mitochondrial dysfunction and activation of caspases . This suggests that the compound not only inhibits DNA synthesis but also triggers programmed cell death in cancer cells.

- Pharmacokinetics : The pharmacokinetic profile of this compound indicates improved absorption and distribution characteristics compared to free 5-fluorouracil. Studies have shown that lipid-based formulations can enhance oral bioavailability and reduce gastrointestinal toxicity associated with conventional administration routes .

Data Table: Comparative Efficacy of this compound vs. Standard Treatments

作用機序

The mechanism of action of 1,3-Didecanoyl-2-(6-(5-fluorouracil-1-yl)carbonylamino)glyceride involves the release of 5-fluorouracil upon metabolic activation. 5-Fluorouracil is a well-known chemotherapeutic agent that inhibits thymidylate synthase, leading to the disruption of DNA synthesis and cell proliferation. The glyceride backbone may facilitate the compound’s uptake and distribution within the body, enhancing its therapeutic efficacy.

類似化合物との比較

Similar Compounds

1,3-Didecanoylglycerol: Lacks the 5-fluorouracil moiety, making it less effective in anticancer applications.

5-Fluorouracil: A standalone chemotherapeutic agent, but without the glyceride backbone, it may have different pharmacokinetic properties.

1,3-Didecanoyl-2-(6-(5-chlorouracil-1-yl)carbonylamino)glyceride: Similar structure but with a chlorouracil moiety instead of fluorouracil, potentially altering its biological activity.

Uniqueness

1,3-Didecanoyl-2-(6-(5-fluorouracil-1-yl)carbonylamino)glyceride is unique due to its combination of a glyceride backbone with a 5-fluorouracil moiety, providing a dual-functional compound with enhanced therapeutic potential. This structure allows for targeted delivery and controlled release of the active chemotherapeutic agent, making it a promising candidate for further research and development.

生物活性

1,3-Didecanoyl-2-(6-(5-fluorouracil-1-yl)carbonylamino)glyceride is a synthetic compound that combines the properties of glycerides with the well-known chemotherapeutic agent 5-fluorouracil (5-FU). This compound aims to enhance the efficacy of 5-FU while potentially reducing its systemic toxicity. The biological activity of this compound is primarily focused on its role in cancer therapy, particularly in enhancing apoptosis and inhibiting tumor growth.

The biological activity of this compound is closely linked to the mechanisms of action of its components, especially 5-FU.

- 5-FU Mechanism : 5-FU acts as an antimetabolite by inhibiting thymidylate synthase (TS), which is crucial for DNA synthesis. This inhibition leads to the depletion of deoxythymidine monophosphate (dTMP), causing cytotoxicity in rapidly dividing cancer cells .

- Enhanced Delivery : The glyceride structure may facilitate targeted delivery to cancer cells, potentially improving the bioavailability and reducing side effects associated with traditional 5-FU administration .

Biological Activity and Efficacy

Several studies have investigated the biological activity of compounds similar to this compound, focusing on their anticancer properties:

-

Cell Viability and Proliferation :

- In vitro studies demonstrated that compounds combining fatty acids with 5-FU can significantly reduce cell viability in various cancer cell lines, including colorectal and lung cancers. For instance, a study showed that a similar compound reduced viability to as low as 8% in HCT116 cells at a specific concentration .

- The IC50 values for these compounds often fall within low micromolar ranges, indicating potent anticancer activity.

- Apoptosis Induction :

-

Combination Therapy :

- There is evidence suggesting that combining this glyceride compound with other chemotherapeutics enhances overall efficacy. For example, studies indicate that pairing fatty acid derivatives with standard chemotherapy can increase sensitivity to drugs like 5-FU, leading to improved outcomes in resistant cancer types .

Case Studies

Research has highlighted several case studies where similar compounds have been used effectively:

- Colorectal Cancer : A study involving a fatty acid derivative of 5-FU showed significant tumor reduction in animal models when administered alongside traditional chemotherapy regimens. The results indicated not only enhanced tumor suppression but also reduced side effects compared to conventional treatments .

- Lung Cancer : In another case study focusing on lung cancer cell lines, treatment with a glyceride-linked 5-FU derivative resulted in a marked decrease in cell proliferation and increased apoptosis rates compared to controls .

特性

IUPAC Name |

[3-decanoyloxy-2-[6-[(5-fluoro-2,4-dioxopyrimidine-1-carbonyl)amino]hexanoyloxy]propyl] decanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C34H56FN3O9/c1-3-5-7-9-11-13-16-20-29(39)45-25-27(26-46-30(40)21-17-14-12-10-8-6-4-2)47-31(41)22-18-15-19-23-36-33(43)38-24-28(35)32(42)37-34(38)44/h24,27H,3-23,25-26H2,1-2H3,(H,36,43)(H,37,42,44) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GVUYCYKYMKZSSV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCC(=O)OCC(COC(=O)CCCCCCCCC)OC(=O)CCCCCNC(=O)N1C=C(C(=O)NC1=O)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C34H56FN3O9 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90231402 | |

| Record name | 1,3-Didecanoyl-2-(6-(5-fluorouracil-1-yl)carbonylamino)glyceride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90231402 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

669.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

81821-86-5 | |

| Record name | 1,3-Didecanoyl-2-(6-(5-fluorouracil-1-yl)carbonylamino)glyceride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0081821865 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,3-Didecanoyl-2-(6-(5-fluorouracil-1-yl)carbonylamino)glyceride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90231402 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。